(S)-4-(Fluoromethyl)oxazolidin-2-one
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Overview
Description
(S)-4-(Fluoromethyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of five-membered heterocyclic compounds containing nitrogen and oxygen atoms in the ring. These compounds have gained significant attention due to their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Fluoromethyl)oxazolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursor, such as (S)-glycidol or (S)-serine.
Cyclization: The cyclization step involves the formation of the oxazolidinone ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(Fluoromethyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolidinone analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, which can have different biological and chemical properties.
Scientific Research Applications
(S)-4-(Fluoromethyl)oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Oxazolidinone derivatives are explored for their potential therapeutic applications, particularly as antibiotics.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-4-(Fluoromethyl)oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex, thereby inhibiting bacterial growth.
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative with enhanced potency and a broader spectrum of activity.
Uniqueness
(S)-4-(Fluoromethyl)oxazolidin-2-one is unique due to the presence of the fluoromethyl group, which can enhance its biological activity and stability. This modification can lead to improved pharmacokinetic properties and reduced resistance development compared to other oxazolidinone derivatives.
Properties
Molecular Formula |
C4H6FNO2 |
---|---|
Molecular Weight |
119.09 g/mol |
IUPAC Name |
(4S)-4-(fluoromethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C4H6FNO2/c5-1-3-2-8-4(7)6-3/h3H,1-2H2,(H,6,7)/t3-/m1/s1 |
InChI Key |
FNZXXGGFJFIORC-GSVOUGTGSA-N |
Isomeric SMILES |
C1[C@H](NC(=O)O1)CF |
Canonical SMILES |
C1C(NC(=O)O1)CF |
Origin of Product |
United States |
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